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Introduction

Vibegron is a potent and highly selective agonist of the 33-adrenergic receptor, developed for
the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence,
urgency, and urinary frequency.[1] Marketed under the brand name Gemtesa®, it represents a
significant advancement in the pharmacological management of OAB, offering a targeted
mechanism of action with a favorable safety profile. This technical guide provides an in-depth
overview of the molecular structure, chemical properties, and pharmacological characteristics
of Vibegron, intended to serve as a valuable resource for the scientific community.

Molecular Structure

Vibegron is a complex synthetic molecule with four chiral centers, contributing to its specific
interaction with the 33-adrenergic receptor.[2] Its structure has been elucidated and confirmed
using various analytical techniques, including Nuclear Magnetic Resonance (NMR), mass
spectrometry, and X-ray crystallography.[3]

Chemical Identity
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Identifier Value

(6S)-N-[4-[[(2S,5R)-5-[(R)-
) hydroxy(phenyl)methyl]pyrrolidin-2-
Chemical Name
yllmethyl]phenyl]-4-oxo-7,8-dihydro-6H-

pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]

(6S)-N-[4-[[(2S,5R)-5-[(R)-
hydroxy(phenyl)methyl]pyrrolidin-2-

IUPAC Name )
yllmethyl]phenyl]-4-oxo-7,8-dihydro-6H-
pyrrolo[1,2-a]pyrimidine-6-carboxamide[4]

CAS Number 1190389-15-1

Molecular Formula C26H28N403

Molecular Weight 444.53 g/mol

Synonyms MK-4618, KRP-114V, URO-901, RVT-901

Structural Representation

2D Structure:

l#.2D Structure of Vibegron

3D Conformation:

A three-dimensional representation of Vibegron highlights the spatial arrangement of its atoms,
which is crucial for its specific binding to the f3-adrenergic receptor. The molecule's
stereochemistry is fixed and it is not prone to racemization.

Chemical and Physical Properties

Vibegron is a white to off-white crystalline powder. A specific melting point has not been
publicly disclosed in the reviewed literature.

Physicochemical Parameters
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The physicochemical properties of Vibegron are critical for its absorption, distribution,
metabolism, and excretion (ADME) profile.

Property Value Source
pKa 16,87x0.1

Calculated logP (cLogP) 1.87

Aqueous Solubility 0.16 mg/mL (sparingly soluble)

Topological Polar Surface Area
(TPSA)

94.03 Az

Note: While the values for pKa, logP, and solubility are available, detailed experimental
protocols for their determination are not extensively published. The FDA review mentions the
use of equilibrium solubility studies.

Pharmacology

Vibegron's therapeutic effect is derived from its selective activation of the 33-adrenergic
receptor, which is the predominant 3-adrenoceptor subtype in the human detrusor muscle of
the bladder.

Mechanism of Action and Signaling Pathway

Activation of the 33-adrenergic receptor by Vibegron initiates a downstream signaling cascade
that leads to the relaxation of the detrusor smooth muscle, thereby increasing the bladder's
capacity to store urine.

e Receptor Binding: Vibegron binds to and activates the [33-adrenergic receptor on the
surface of detrusor smooth muscle cells.

o G-Protein Activation: This binding activates a stimulatory G-protein (Gs).

o Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl
cyclase.
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» CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP).

» Protein Kinase A (PKA) Activation: The increased intracellular concentration of cCAMP leads
to the activation of Protein Kinase A (PKA).

e Muscle Relaxation: PKA activation results in the phosphorylation of various downstream
targets, ultimately leading to a decrease in intracellular Ca2* levels and the relaxation of the
detrusor smooth muscle.
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Caption: Vibegron's mechanism of action via the 3-adrenergic receptor signaling cascade.
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Potency and Selectivity

Vibegron exhibits high potency and remarkable selectivity for the human [33-adrenergic
receptor over 31- and B2-adrenergic receptors. This selectivity is crucial for minimizing off-
target effects, such as cardiovascular side effects associated with 31- and [32-adrenergic
receptor activation.

Parameter Vibegron Mirabegron Source
B3-AR ECso (M) 11-2.13 10.0
o No measurable .
B1-AR Activity o Low activity
activity
B2-AR Activity Low activity Some activity
B3/B1 Selectivity >7937-fold 517-fold
B3/B2 Selectivity >7937-fold 496-fold
Maximum 33
99.2% 80.4%

Response (Emax)

ECso (Half-maximal effective concentration) is a measure of the concentration of a drug that
induces a response halfway between the baseline and maximum after a specified exposure
time. Emax (Maximum effect) is the maximal response a drug can produce.

Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation

The potency and selectivity of Vibegron are typically determined using in vitro functional
assays that measure the accumulation of cyclic AMP (CAMP) in cells engineered to express
specific B-adrenergic receptor subtypes.

Objective: To determine the ECso and intrinsic activity of Vibegron at human [31-, 32-, and 3-
adrenergic receptors.

Methodology:
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Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells or Human Embryonic
Kidney (HEK) 293 cells are cultured and transfected with plasmids encoding for the human
B1-, B2-, or B3-adrenergic receptors.

Cell Plating: Transfected cells are plated in multi-well plates and incubated to allow for cell
attachment and receptor expression.

Compound Incubation: Cells are incubated with increasing concentrations of Vibegron or a
reference agonist (e.g., isoproterenol) for a defined period.

cAMP Measurement: The intracellular cAMP levels are quantified using a competitive
immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF)
technology.

Data Analysis: Concentration-response curves are generated by plotting the cAMP response
against the logarithm of the drug concentration. The ECso and Emax values are then
determined using non-linear regression analysis.
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In Vitro cAMP Accumulation Assay Workflow
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Caption: A generalized workflow for determining Vibegron's in vitro potency.
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Clinical Trial Design for Overactive Bladder

The efficacy and safety of Vibegron for the treatment of OAB have been established in large-
scale, randomized, double-blind, placebo- and active-controlled clinical trials.

Objective: To evaluate the efficacy and safety of Vibegron in patients with OAB.
Methodology (Example from a Phase 3 Trial):

» Patient Population: Adult patients with a clinical diagnosis of OAB, meeting specific criteria
for urinary frequency and urgency/urge incontinence episodes.

Study Design: A multicenter, randomized, double-blind, parallel-group study.
Treatment Arms:

o Vibegron (e.g., 75 mg once daily)

o Placebo

o Active Comparator (e.g., Tolterodine)

Primary Efficacy Endpoints:

o Change from baseline in the average daily number of micturitions.

o Change from baseline in the average daily number of urge urinary incontinence episodes.
Secondary Efficacy Endpoints:

o Change from baseline in the average daily number of urgency episodes.
o Change from baseline in the average volume voided per micturition.

Safety Assessments: Monitoring of adverse events, vital signs (including blood pressure and
heart rate), and clinical laboratory tests.

Data Collection: Patient diaries are used to record OAB symptoms throughout the study
period.
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 Statistical Analysis: Appropriate statistical methods are used to compare the changes in
efficacy endpoints between the treatment groups.

Conclusion

Vibegron is a well-characterized, potent, and highly selective 33-adrenergic receptor agonist.
Its distinct molecular structure and favorable chemical properties contribute to its clinical
efficacy and safety profile in the treatment of overactive bladder. The data presented in this
guide, including its pharmacological activity and the methodologies used for its evaluation,
provide a solid foundation for further research and development in the field of urology and
adrenergic receptor pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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